
1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine is an organosilicon compound characterized by the presence of both silicon and nitrogen atoms in its structure. This compound is notable for its unique combination of functional groups, which include a chloromethyl group, a fluoro group, and a trimethylsilyl group. These functional groups confer distinct chemical properties, making the compound valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine typically involves the reaction of chloromethyltrimethylsilane with a suitable fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors equipped with temperature and pressure control systems. The process begins with the preparation of chloromethyltrimethylsilane, which is then reacted with a fluorinating agent in the presence of a catalyst. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding silanes or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The fluoro group can be oxidized to form fluorinated silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are used as reducing agents, and the reactions are performed in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed, and the reactions are conducted in solvents like acetonitrile or dichloromethane.
Major Products Formed:
Substitution Reactions: Formation of substituted silanamines or silanols.
Reduction Reactions: Formation of silanes or amines.
Oxidation Reactions: Formation of fluorinated silanols or siloxanes.
科学研究应用
1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the development of new catalysts and reagents.
Biology: Investigated for its potential use in the modification of biomolecules and the development of novel drug delivery systems.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives. It is also used in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the trimethylsilyl group enhances its reactivity by stabilizing the transition state and facilitating the formation of reactive intermediates. The chloromethyl and fluoro groups contribute to the compound’s ability to participate in substitution and oxidation reactions, respectively.
相似化合物的比较
Chlorotrimethylsilane: Similar in structure but lacks the fluoro and methyl groups.
Fluorotrimethylsilane: Contains a fluoro group but lacks the chloromethyl and methyl groups.
Trimethylsilylamine: Contains a trimethylsilyl group but lacks the chloromethyl and fluoro groups.
Uniqueness: 1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine is unique due to the combination of chloromethyl, fluoro, and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds. The presence of multiple functional groups allows for a broader range of chemical reactions and applications, enhancing its utility in various fields of research and industry.
属性
CAS 编号 |
113412-47-8 |
|---|---|
分子式 |
C5H15ClFNSi2 |
分子量 |
199.80 g/mol |
IUPAC 名称 |
chloro-[fluoro-methyl-(trimethylsilylamino)silyl]methane |
InChI |
InChI=1S/C5H15ClFNSi2/c1-9(2,3)8-10(4,7)5-6/h8H,5H2,1-4H3 |
InChI 键 |
BOHPRKWJFUNDSO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N[Si](C)(CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



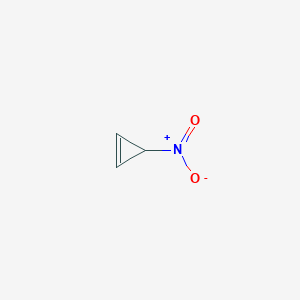
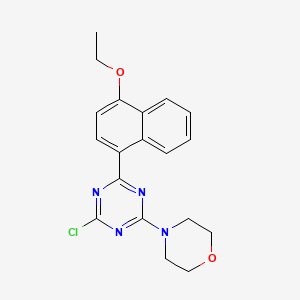
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)

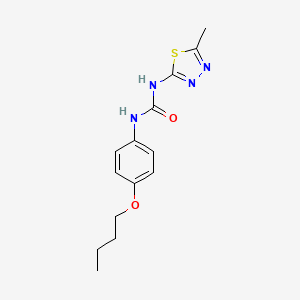
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
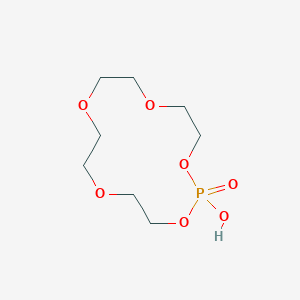
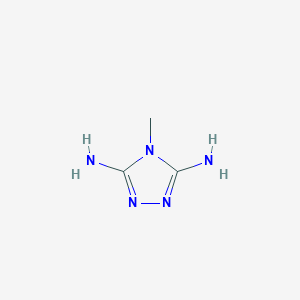
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)



